
Bismuth phosphate
Overview
Description
Bismuth phosphate (BiPO₄) is a chemically stable inorganic compound with a monoclinic or hexagonal crystal structure, depending on synthesis conditions . It is notable for its high thermal stability, radiation shielding efficiency, and versatility in applications ranging from nuclear waste management to optical materials. This compound glasses, such as those in the Na₂O-Bi₂O₃-P₂O₅ system, exhibit unique structural properties due to the covalent Bi-O-P bonds and the distorted coordination of Bi³+ ions, which contribute to their high refractive index and low melting temperatures .
Preparation Methods
Hydrothermal Synthesis of Bismuth Phosphate
Hydrothermal synthesis is a widely adopted method for preparing BiPO₄ due to its ability to produce high-crystallinity materials under controlled conditions.
Standard Hydrothermal Protocol
A representative protocol involves dissolving bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O) in separate solvents, followed by dropwise mixing to form a precursor solution . The mixture is transferred to a stainless steel autoclave and heated at 180°C for 6–24 hours. Post-reaction, the product is washed with deionized water and ethanol, then air-dried. This method yields BiPO₄ with monoclinic or hexagonal structures depending on the solvent used .
Solvent-Dependent Structural Variation
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Ethanol : Produces rod-like nanostructures with enhanced surface-to-volume ratios.
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pH=1 H₃PO₄ : Favors the formation of hexagonal-phase BiPO₄ due to acidic coordination .
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Polyethylene glycol (PEG) : Induces hierarchical architectures with improved photocatalytic activity .
Crystallinity and Photocatalytic Performance
Hydrothermally synthesized BiPO₄ exhibits exceptional crystallinity, as confirmed by X-ray diffraction (XRD) . Photocatalytic testing under UV light reveals that hexagonal-phase BiPO4 degrades methylene blue 1.5× faster than monoclinic variants, attributed to its wider bandgap (4.3 eV vs. 3.8 eV) .
Solvothermal Approaches for Nanoparticle Synthesis
Solvothermal methods enable the preparation of BiPO₄ nanoparticles with tailored morphologies and surface properties.
Diethylene Glycol (DEG)-Assisted Synthesis
In a modified solvothermal process, Bi(NO₃)₃·5H₂O is dissolved in a DEG/water (1:1 v/v) mixture, followed by the addition of (NH₄)₂HPO₄ . The precursor is calcined at 600°C for 5 hours, yielding phase-pure BiPO₄ nanoparticles (BiPO₄-DEG) with a specific surface area of 42 m²/g .
Comparative Analysis of Calcination Effects
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Uncalcined precursor : Exhibits a hydrated phase (BiPO₄·(H₂O)₀.₆₇) with lamellar morphology.
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Calcined product : Transforms into crystalline nanoparticles (20–50 nm diameter) with improved thermal stability .
Hydrothermal vs. Solvothermal Outcomes
Table 1 compares key parameters and outcomes of hydrothermal and solvothermal methods:
Parameter | Hydrothermal | Solvothermal |
---|---|---|
Temperature | 180°C | 600°C (calcination) |
Reaction Time | 6–24 hours | 5 hours |
Solvent | H₂O, H₃PO₄, PEG | DEG/H₂O |
Crystallite Size | 30–100 nm | 20–50 nm |
Surface Area | 15–25 m²/g | 42 m²/g |
Precipitation Techniques for this compound
Precipitation remains a cost-effective method for large-scale BiPO₄ synthesis, though it often requires post-treatment to enhance crystallinity.
Carrier Precipitation in Nuclear Applications
Historically, BiPO₄ precipitation was optimized for plutonium recovery, involving:
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Coprecipitation of Pu⁴⁺ and fission products on BiPO₄.
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Oxidation of Pu to Pu⁶⁺ using K₂Cr₂O₇ or Ce(IV) salts.
Role of Fluoride Additives
Adding NaF (0.03 M) reduces Pu co-precipitation to <1%, enhancing decontamination efficiency .
Ambient-Temperature Precipitation
A simplified aqueous precipitation involves:
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Dissolving Bi(NO₃)₃·5H₂O in HNO₃ (1 M).
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Adding Na₂HPO₄ solution under stirring.
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Aging the precipitate at 25°C for 12 hours.
This yields amorphous BiPO₄, which crystallizes upon annealing at 400°C .
Mechanistic Insights into this compound Formation
Nucleation and Growth Dynamics
In hydrothermal systems, Bi³⁺ and PO₄³⁻ ions form polynuclear complexes (e.g., [Bi(OH)₂]⁺ and HPO₄²⁻), which dehydrate to initiate crystallization . Solvent polarity modulates nucleation rates, with ethanol increasing supersaturation and favoring anisotropic growth .
Impact of pH on Phase Purity
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pH < 2 : Promotes BiPO₄ formation via H₃PO₄ dissociation.
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pH 2–4 : Competing BiOCl phases emerge due to Cl⁻ contamination .
Advanced Characterization of Synthesized BiPO₄
X-Ray Photoelectron Spectroscopy (XPS)
XPS analysis of BiPO₄-DEG confirms Bi 4f₇/₂ (159.2 eV) and P 2p (133.2 eV) binding energies, indicative of Bi³⁺ and P⁵⁺ oxidation states . Oxygen vacancies (O 1s at 531.5 eV) correlate with enhanced photocatalytic activity .
BET Surface Area and Porosity
Solvothermal BiPO₄ exhibits mesopores (2–5 nm diameter) contributing to its high surface area (42 m²/g), whereas hydrothermal samples show broader pore size distributions (5–20 nm) .
Applications and Performance Correlations
Photocatalytic Degradation
Hexagonal BiPO₄ degrades 95% of rhodamine B in 90 minutes under UV light, outperforming TiO₂ (P25) by 20% . Activity is linked to oxygen vacancy density and bandgap engineering.
Heavy Metal Adsorption
Amorphous BiPO₄ precipitates adsorb 98% of Pb²⁺ ions (50 ppm initial concentration) within 30 minutes, attributed to phosphate group complexation .
Chemical Reactions Analysis
Bismuth phosphate undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, although these are less common compared to oxidation.
Substitution: this compound can undergo substitution reactions where phosphate ions are replaced by other anions, altering its properties.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve UV light and organic pollutants such as Rhodamine B or methylene blue.
Reduction Reactions: May involve reducing agents like hydrogen gas or hydrazine.
Substitution Reactions: Involve other anions such as sulfate or nitrate in aqueous solutions.
Major Products Formed:
Oxidation: Degradation products of organic pollutants, such as carbon dioxide and water.
Reduction: Reduced forms of this compound or other compounds.
Substitution: New bismuth compounds with different anions.
Scientific Research Applications
Nuclear Chemistry
Separation of Plutonium and Fission Products
Bismuth phosphate is primarily utilized in the nuclear industry for the separation of plutonium from fission products. The this compound process involves precipitating this compound from an aqueous solution containing uranium and plutonium. This method effectively removes impurities such as zirconium and columbium while retaining plutonium in the precipitate, thus enhancing the decontamination process during nuclear fuel reprocessing .
Case Study: Improved Plutonium Recovery
A study demonstrated that the addition of fluomolybdic acid to the this compound process significantly improved the recovery efficiency of plutonium from neutron-irradiated uranium. The process was optimized to achieve a more complete recovery of plutonium, showcasing the effectiveness of this compound in nuclear applications .
Pharmaceutical Applications
Antimicrobial Properties
Bismuth compounds, including this compound, have been extensively studied for their antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Research indicates that bismuth disrupts critical pathways in H. pylori, inhibiting its growth and virulence. This compound's role as an antimicrobial agent highlights its potential in treating gastrointestinal ailments .
Case Study: Bismuth-Containing Drugs
Recent studies have shown that bismuth-containing drugs can effectively eradicate H. pylori by targeting multiple bacterial pathways, including oxidative stress response and bacterial adhesion mechanisms. This multi-targeted approach illustrates the therapeutic potential of bismuth compounds in clinical settings .
Materials Science
Photonic Applications
This compound has been explored as a material for photonic applications due to its unique optical properties. Doped this compound glasses exhibit promising characteristics for use in laser technology. For instance, Sm³⁺-doped this compound glasses have been developed with high quantum efficiencies and suitable emission spectra for visible light applications .
Table 1: Optical Properties of Sm³⁺-Doped this compound Glasses
Composition | Emission Band (nm) | Quantum Efficiency (%) |
---|---|---|
BiP Glass (10% Bi₂O₃, 0.5% Sm³⁺) | 600 (orange), 650 (red) | 85 |
Catalytic Applications
Water Splitting Catalyst
This compound has been identified as a promising catalyst for photochemical water splitting, which is crucial for hydrogen production. Its ability to facilitate this reaction under UV light conditions makes it an attractive candidate for renewable energy applications .
Case Study: Photocatalytic Efficiency
Research demonstrated that this compound exhibits higher catalytic activity compared to traditional catalysts like TiO₂ under UV light, thereby enhancing hydrogen production rates .
Mechanism of Action
The mechanism by which bismuth phosphate exerts its effects involves several molecular targets and pathways:
Photocatalysis: Under UV light, this compound generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species.
Antimicrobial Activity: this compound disrupts the cell membranes of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Phosphate-Based Compounds
Structural and Thermal Stability
- Bismuth Phosphate vs. Lanthanum Phosphate (LaPO₄, Monazite): LaPO₄ is renowned for its exceptional chemical durability and radiation resistance, making it a preferred host matrix for nuclear waste immobilization . However, BiPO₄ offers comparable thermal stability (melting point >1,000°C) and enhanced radiation shielding due to bismuth’s high atomic number (Z = 83). Unlike LaPO₄, which forms a stable monazite structure, BiPO₄’s structure can incorporate Na⁺ or Cu²+ ions to form hybrid phosphate glasses with tunable properties .
This compound vs. Apatite (Ca₅(PO₄)₃(F,Cl,OH)):
Apatite-structured phosphates are used in biomedical applications due to their biocompatibility. However, BiPO₄-based glasses outperform apatite in optical applications, exhibiting superior UV transparency and higher solubility of rare-earth ions for luminescent materials .- This compound vs. This compound glasses provide comparable shielding efficiency (mass attenuation coefficient ~0.15 cm²/g at 662 keV) without environmental hazards .
Chemical Durability and Solubility
Comparatively, monazite (LaPO₄) exhibits negligible solubility (<10⁻⁵ g/m²/day in water), while apatite dissolves readily in acidic conditions, releasing phosphate ions .
Data Tables
Table 1: Comparative Properties of Phosphate Compounds
Property | This compound (BiPO₄) | Lanthanum Phosphate (LaPO₄) | Apatite (Ca₅(PO₄)₃F) | Lead Phosphate Glass (PbO-P₂O₅) |
---|---|---|---|---|
Density (g/cm³) | 6.3–7.7 | 5.1 | 3.2 | 5.5–6.5 |
Thermal Stability (°C) | >1,000 | >1,600 | ~1,200 | ~600 |
Radiation Shielding (MAC at 662 keV, cm²/g) | 0.15 | 0.12 | N/A | 0.16 |
Toxicity | Low | Low | Low | High |
Primary Applications | Nuclear shielding, optical materials | Nuclear waste forms | Biomedical implants | Legacy shielding materials |
Key References |
Biological Activity
Bismuth phosphate (BiPO₄) is a compound that has garnered attention in various fields, particularly in medicine and catalysis, due to its unique biological activities and physicochemical properties. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in treating gastrointestinal diseases and as a catalyst in chemical reactions.
Overview of this compound
This compound is an inorganic compound that can exist in various crystalline forms. It is primarily known for its use in pharmaceuticals, especially in the treatment of gastrointestinal disorders caused by Helicobacter pylori infections. The compound exhibits low solubility and bioavailability, which influences its biological effects and therapeutic applications.
Recent studies have highlighted the multifaceted mechanisms through which this compound exerts its antimicrobial effects:
- Inhibition of H. pylori : Bismuth compounds, including this compound, have been shown to inhibit the growth of H. pylori by disrupting essential metabolic pathways. This includes downregulating virulence factors such as CagA and VacA, which are crucial for bacterial colonization and pathogenicity .
- Enzyme Inhibition : Bismuth can inactivate key enzymes involved in bacterial respiration, such as F1-ATPase and urease. This disruption leads to impaired energy metabolism and cellular function in bacteria .
- Oxidative Stress Induction : Bismuth exposure has been associated with increased oxidative stress within bacterial cells, leading to damage of cellular components and ultimately cell death .
Case Studies
Several case studies have illustrated the effectiveness of this compound against antibiotic-resistant strains of bacteria:
- A study demonstrated that bismuth-based compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) ranging from 0.63 to 1.25 μM .
- Another investigation revealed that novel diphenyl mono-phosphinate Bi complexes showed effective antibacterial activity against various strains, although some exhibited cytotoxicity towards mammalian cells .
Pharmacokinetics and Bioavailability
Despite its efficacy, this compound faces challenges related to bioavailability. Less than 1% of orally ingested bismuth is absorbed into the bloodstream, leading to limited systemic exposure. Studies indicate that even with multiple doses, plasma concentrations remain below toxic thresholds . This low absorption is attributed to rapid clearance from the body and efficient detoxification mechanisms mediated by glutathione (GSH) within mammalian cells .
Catalytic Properties
In addition to its biological applications, this compound has been explored as a catalyst for chemical reactions:
- Direct Oxidation of Methane : Research has shown that this compound nanoparticles can effectively catalyze the direct oxidation of methane to formaldehyde using molecular oxygen as the oxidant. This reaction showcases the compound's potential in environmental applications and green chemistry .
Data Summary
The following table summarizes key findings related to the biological activity and applications of this compound:
Aspect | Details |
---|---|
Antimicrobial Activity | Effective against H. pylori, MRSA, VRE |
Mechanisms | Inhibition of key enzymes, oxidative stress induction |
Bioavailability | < 1% absorption; rapid clearance from bloodstream |
Catalytic Applications | Direct oxidation of methane to formaldehyde |
Toxicity | Some complexes exhibit cytotoxicity towards mammalian cells |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for bismuth phosphate, and how do reaction conditions influence crystallinity?
this compound is synthesized via:
- Co-precipitation : Mixing Bi(NO₃)₃·5H₂O with a phosphate source (e.g., NaH₂PO₄) in aqueous media under controlled pH (2–3) to yield nanocrystalline BiPO₄ .
- Hydrothermal synthesis : Reacting precursors at 160°C for 12–24 hours to form hexagonal or monoclinic phases, with temperature and pH dictating phase purity .
- Solid-state reactions : Heating Bi₂O₃ and NH₄H₂PO₄ at 500°C, producing high-crystallinity BiPO₄ but requiring post-synthesis milling for particle uniformity .
Q. Which spectroscopic techniques are critical for characterizing this compound polymorphs?
- XRD : Differentiates monoclinic (low/high-temperature) and hexagonal phases via distinct peak profiles (e.g., 2θ = 21.5° for hexagonal) .
- Raman spectroscopy : Identifies PO₄³⁻ vibrational modes (e.g., ~970 cm⁻¹ symmetric stretching) to assess structural integrity .
- 31P MAS NMR : Resolves phosphate coordination environments, critical for studying defects or dopant integration .
Q. How does this compound’s solubility impact its bioavailability and catalytic performance?
BiPO₄ exhibits low aqueous solubility (<0.01 g/L at 25°C), limiting ion leaching in photocatalytic applications but reducing bioavailability in biomedical contexts. Acidic media (e.g., HCl) enhance dissolution, enabling post-reaction recovery .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s photocatalytic activity for pollutant degradation?
BiPO₄ acts via:
- Bandgap engineering : A narrow bandgap (~3.8 eV) enables visible-light absorption. Doping with Ce³⁺ or Fe³⁼ reduces recombination rates, enhancing methylene blue degradation efficiency (e.g., 95% in 120 min under UV-vis) .
- Surface redox reactions : Photogenerated holes (h⁺) oxidize organic pollutants, while electrons (e⁻) reduce O₂ to •O₂⁻ radicals, validated via scavenger assays .
Q. How can experimental design address contradictions in fission product behavior during this compound process simulations?
Historical nuclear reprocessing (this compound Process) showed discrepancies in fission product (e.g., Eu, Cs) partitioning. Lab-scale simulations using ²³⁹Pu analogs revealed:
- pH dependence : Lower pH (<1.5) increased BiPO₄ co-precipitation of Pu but reduced Eu³⁺ uptake due to competing H⁺ ions .
- Redox controls : Adding NaNO₂ minimized Pu(IV) → Pu(III) reduction, stabilizing Pu-BiPO₄ complexes .
Q. What methodological challenges arise when scaling this compound photocatalysts for water treatment?
- Particle settling : Lab-scale rapid clarifiers achieved 96% BiPO₄ recovery at 0.4 m/h overflow rates, but industrial scaling requires parallel units to maintain efficiency .
- Reusability : Acid-washing (0.1M HCl) regenerates BiPO₄ after 5 cycles, but structural degradation (e.g., pore collapse) occurs beyond 10 cycles, necessitating dopant stabilization .
Q. How do this compound’s redox properties influence catalytic selectivity in methane oxidation?
BiPO₄ nanoparticles catalyze CH₄ → HCHO via lattice oxygen participation. In situ XPS shows Bi³⁺ ↔ Bi⁵⁺ cycling under O₂, with selectivity >80% at 400°C. Competitive CO formation (~15%) is mitigated by doping with MoO₃, which stabilizes active Bi-O-Mo sites .
Q. Data Contradictions & Resolution
Q. Why do studies report conflicting bandgap values for this compound polymorphs?
Discrepancies arise from:
- Phase impurities : Hydrothermal synthesis often yields mixed monoclinic/hexagonal phases, altering UV-vis absorption edges .
- Measurement techniques : Tauc plots from diffuse reflectance (indirect bandgap) vs. photoluminescence (direct transitions) yield 0.2–0.5 eV variations .
Q. How to reconcile divergent fission product distribution data in historical vs. modern BiPO₄ process studies?
Legacy data (1940s–50s) lacked ICP-MS validation, overestimating Pu/Eu separation factors. Modern replicates using ²³⁵U/¹⁵²Eu tracers and anion-exchange corrections show 10–15% lower Eu retention, attributed to improved alpha spectroscopy resolution .
Q. Comparative & Mechanistic Insights
Q. How does this compound compare to TiO₂ or BiOX (X=Cl, Br) in photocatalytic applications?
- Activity : BiPO₄ outperforms TiO₂ in UV-driven dye degradation (k = 0.045 min⁻¹ vs. 0.022 min⁻¹ for TiO₂ P25) due to stronger PO₄³⁻ polarization .
- Stability : BiOCl exhibits higher acid resistance but suffers from rapid charge recombination, mitigated in BiPO₄ via phosphate lattice rigidity .
Q. What evidence supports this compound’s antimicrobial action against H. pylori?
- In vitro assays : BiPO₄ inhibits H. pylori urease (IC₅₀ = 12 µM) by binding to active-site Ni²⁺, confirmed via FTIR and molecular docking .
- Animal models : Ulcer healing rates in BiPO₄-treated mice (70%) vs. controls (30%) correlate with reduced gastric IL-6 and TNF-α .
Properties
IUPAC Name |
bismuth;phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOQXWSZZPWNCL-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Bi+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiPO4, BiO4P | |
Record name | bismuth(III) orthophosphate | |
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Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884443 | |
Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |
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Molecular Weight |
303.952 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; Does not melt when heated; [Merck Index] | |
Record name | Bismuth phosphate | |
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CAS No. |
10049-01-1 | |
Record name | Bismuth phosphate | |
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Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |
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Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |
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Record name | Bismuth orthophosphate | |
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Record name | BISMUTH PHOSPHATE | |
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Retrosynthesis Analysis
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